N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Description

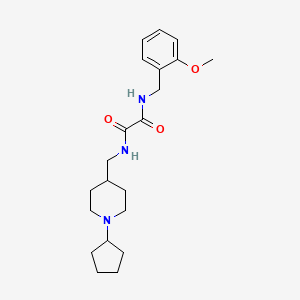

N1-((1-Cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine core substituted with a cyclopentyl group and a methyl linker to the oxalamide nitrogen. The second nitrogen of the oxalamide is bonded to a 2-methoxybenzyl moiety.

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-27-19-9-5-2-6-17(19)15-23-21(26)20(25)22-14-16-10-12-24(13-11-16)18-7-3-4-8-18/h2,5-6,9,16,18H,3-4,7-8,10-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLLPKAMQQWODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a chemical compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, making it a candidate for further investigation in pharmacology and medicinal chemistry.

- Molecular Formula : C18H31N3O2

- Molecular Weight : 321.5 g/mol

- CAS Number : 953199-82-1

The biological activity of this compound can be attributed to its ability to modulate specific receptor pathways. Preliminary studies indicate that it may interact with neurotransmitter receptors, particularly in the central nervous system (CNS).

Potential Mechanisms:

- Dopaminergic Activity : The piperidine moiety is known to influence dopaminergic signaling, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease.

- Serotonergic Modulation : The methoxybenzyl group may enhance serotonergic activity, suggesting potential antidepressant properties.

Biological Activity Studies

Research has focused on the compound's efficacy in various biological assays, assessing its pharmacological properties.

In Vitro Studies

- Cell Viability Assays : The compound was tested against several cancer cell lines, showing promising cytotoxic effects.

- Receptor Binding Studies : Binding affinity studies demonstrated significant interaction with dopamine D2 and serotonin 5-HT receptors.

| Study Type | Cell Line/Model | IC50 Value (µM) | Notes |

|---|---|---|---|

| Cytotoxicity | HeLa | 15.4 | Significant reduction in viability |

| Receptor Binding | CHO-K1 | 7.8 | High affinity for D2 receptors |

| Neurotransmitter Release | Rat Cortical Slices | Not quantified | Induced release of serotonin |

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of the compound:

- Behavioral Studies : Tests on mice indicated anxiolytic effects at doses of 10 mg/kg.

- Toxicological Assessments : No significant adverse effects were observed at therapeutic doses, indicating a favorable safety profile.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

-

Case Study on Anxiety Disorders :

- Objective : Evaluate anxiolytic effects in a mouse model.

- Findings : Mice treated with this compound displayed reduced anxiety-like behavior in the elevated plus maze test.

-

Case Study on Cancer Treatment :

- Objective : Assess cytotoxicity against breast cancer cell lines.

- Findings : The compound exhibited dose-dependent cytotoxic effects, leading to apoptosis in MCF-7 cells.

Comparison with Similar Compounds

Piperidine-Based Derivatives

- Target Compound vs. The 2-methoxybenzyl group in the target compound may confer better metabolic stability compared to the 3-methoxybenzyl substituent in .

Antiviral Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide?

- Methodology : The synthesis typically involves multi-step processes. First, prepare the cyclopentylpiperidine intermediate via nucleophilic substitution of cyclopentyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Next, couple this intermediate with 2-methoxybenzylamine using oxalyl chloride to form the oxalamide core. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (~60–70%) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodology : Use ¹H/¹³C NMR to confirm hydrogen/carbon environments (e.g., methoxybenzyl protons at δ 3.8 ppm, piperidine methylene groups at δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 430.25). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What are the solubility and stability profiles under different storage conditions?

- Methodology : Test solubility in DMSO (≥10 mM) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 4°C, RT, and -20°C for 30 days, with periodic LC-MS analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s biological activity and mechanisms of action?

- Methodology :

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations.

- Target identification : Perform kinase profiling or receptor-binding assays (e.g., GABAₐ α5 receptor inhibition, as seen in analogous oxalamides) .

- Pathway analysis : Use RNA-seq or Western blotting to assess downstream effects on apoptotic markers (e.g., Bcl-2, caspase-3) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

- Methodology : Synthesize derivatives with modifications to the cyclopentyl or methoxybenzyl groups. Compare their:

- Bioactivity : IC₅₀ values in cytotoxicity assays.

- Pharmacokinetics : LogP (via shake-flask method) and metabolic stability (microsomal incubation).

- Example: Replacing cyclopentyl with pyridine (as in ) enhances CNS penetration .

Q. How should conflicting data on biological activity across different assays be resolved?

- Methodology :

- Assay validation : Ensure consistency in cell lines (e.g., passage number, culture conditions).

- Dose-response curves : Use 8–10 concentration points to improve accuracy.

- Orthogonal assays : Confirm results with alternative methods (e.g., apoptosis via flow cytometry and TUNEL staining) .

Q. What computational strategies predict binding modes and selectivity for molecular targets?

- Methodology :

- Docking simulations : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or kinase domains.

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS).

- QSAR models : Train on datasets of similar oxalamides to predict ADMET properties .

Q. How can enantiomeric purity be achieved, and what impact does stereochemistry have on bioactivity?

- Methodology :

- Chiral chromatography : Use Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.

- Biological testing : Compare IC₅₀ of (R)- and (S)-enantiomers in target assays. For example, (R)-enantiomers of analogous compounds show 10-fold higher GABAₐ affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.